Methyl cyano(3-methoxyphenyl)acetate
Description
Methyl cyano(3-methoxyphenyl)acetate is an ester derivative featuring a cyano group and a 3-methoxyphenyl substituent on the acetate backbone. For instance, methyl cyanoacetate (a simpler analog) has been used as an additive in glycosylation reactions to study anomeric selectivity .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-cyano-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-3-4-8(6-9)10(7-12)11(13)15-2/h3-6,10H,1-2H3 |
InChI Key |
PMVGGEUVTCIWGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between methyl cyano(3-methoxyphenyl)acetate and related compounds:
Key Observations :
Comparison of Reaction Conditions :
*Hypothetical data inferred from similar quinazolinone syntheses .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing methyl cyano(3-methoxyphenyl)acetate, and how do reaction conditions influence yield?
- Methodology: A common approach involves nucleophilic substitution or esterification of 3-methoxyphenylacetonitrile derivatives. For example, phosphonium ylide-mediated coupling (e.g., using triphenylphosphine and methyl bromoacetate) under reflux in ethyl acetate has been reported to achieve yields >70% . Temperature control (50–55°C) and stoichiometric ratios (1:1.1 for ylide:substrate) are critical to minimize byproducts.
- Data Consideration: Batch-specific purity (≥98%) and stability (≥5 years at -20°C) are noted for structurally similar esters, emphasizing the need for inert storage conditions .
Q. How can researchers optimize purification of this compound from reaction mixtures?
- Methodology: Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the target compound. For cyanoacetate derivatives, recrystallization in ethanol or acetonitrile may further enhance purity (>97% GC) .
- Safety Note: Due to toxicity ([劇]III classification in analogs), use fume hoods and personal protective equipment during handling .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow:
- NMR: H and C NMR to confirm methoxy (δ ~3.8 ppm), cyano (δ ~110-120 ppm in C), and ester carbonyl (δ ~170 ppm) groups.
- MS: High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., CHNO requires m/z ~205.07) .
- IR: Peaks at ~2250 cm (C≡N) and ~1740 cm (ester C=O) .
Advanced Research Questions
Q. How do electronic effects of the 3-methoxy group influence the compound’s reactivity in nucleophilic additions?
- Mechanistic Insight: The electron-donating methoxy group activates the phenyl ring, enhancing electrophilicity at the cyanoacetate α-carbon. Computational studies (e.g., DFT) can model charge distribution and predict reactivity toward nucleophiles like amines or Grignard reagents .
- Experimental Validation: Compare reaction rates with analogs lacking the methoxy group (e.g., methyl cyano(4-fluorophenyl)acetate) to isolate electronic effects .
Q. What strategies resolve contradictions in reported stability data for cyanoacetate derivatives?
- Case Study: Conflicting reports on thermal stability may arise from impurities (e.g., residual acids or moisture). Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring is recommended. For methyl 2-phenylacetoacetate, degradation products include hydrolyzed carboxylic acids and decarboxylated ketones .
- Mitigation: Lyophilization or storage under argon can extend shelf life .
Q. How can researchers leverage this compound in multi-step syntheses of bioactive molecules?
- Application Example: The cyano group serves as a precursor for tetrazole or amide formation. For instance, this compound could undergo [2+3] cycloaddition with sodium azide to generate tetrazole derivatives with potential antimicrobial activity .
- Yield Optimization: Catalytic systems (e.g., ZnBr) improve cycloaddition efficiency (>80% yield in DMF at 100°C) .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
